5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine
CAS No.: 338965-17-6
Cat. No.: VC4964262
Molecular Formula: C11H12FN5
Molecular Weight: 233.25
* For research use only. Not for human or veterinary use.
![5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine - 338965-17-6](/images/structure/VC4964262.png)
Specification
CAS No. | 338965-17-6 |
---|---|
Molecular Formula | C11H12FN5 |
Molecular Weight | 233.25 |
IUPAC Name | 5-[(2-fluorophenyl)methyl]pyrimidine-2,4,6-triamine |
Standard InChI | InChI=1S/C11H12FN5/c12-8-4-2-1-3-6(8)5-7-9(13)16-11(15)17-10(7)14/h1-4H,5H2,(H6,13,14,15,16,17) |
Standard InChI Key | UUWCIAKUXCTWRY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)N)N)F |
Introduction
Synthetic Pathways and Methodological Considerations
Key Precursors and Reaction Design
The synthesis of 5-[(2-fluorophenyl)methyl]pyrimidine-2,4,6-triamine likely involves functionalizing a pyrimidine core. A plausible route draws from methodologies used for analogous compounds:
-
Nucleophilic Aromatic Substitution: Introducing the (2-fluorophenyl)methyl group via alkylation of a pre-formed triaminopyrimidine intermediate. For example, 2,4,6-triaminopyrimidine could react with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate .
-
Reductive Amination: Condensation of a nitroso precursor followed by reduction, as seen in the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate . While this method typically targets tetraamines, modifications could prioritize retaining the fluorophenyl group.
Case Study: Patent-Based Approaches
A patent (WO2018096550A1) details the preparation of methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate . Although distinct, this compound shares the (2-fluorobenzyl) moiety and employs dimethyl sulfate as a methylating agent. Adapting this protocol, the target compound could be synthesized via:
-
Step 1: Alkylation of 2,4,6-triaminopyrimidine with 2-fluorobenzyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C.
-
Step 2: Purification via recrystallization from ethanol/water mixtures to isolate the product.
Reaction parameters such as temperature, stoichiometry, and catalyst use (e.g., zinc dust in acidic media ) would require optimization to minimize side reactions, such as over-alkylation or decomposition.
Pharmaceutical and Industrial Applications
Role as a Chemical Intermediate
The compound’s triamine structure positions it as a potential intermediate in antimetabolite therapies. For instance, 2,4,5,6-tetraaminopyrimidine sulfate is a precursor to methotrexate, a chemotherapeutic agent . The fluorophenyl group in 5-[(2-fluorophenyl)methyl]pyrimidine-2,4,6-triamine could enhance binding affinity in kinase inhibitors or DNA intercalators, leveraging fluorine’s ability to modulate pharmacokinetics.
Material Science Applications
Pyrimidine derivatives are explored in organic electronics due to their conjugated π-systems. The fluorophenyl group’s electron-withdrawing nature might improve charge transport properties in semiconducting materials, though this remains speculative without direct studies.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound is likely sparingly soluble in water due to its aromatic substituents but soluble in organic solvents like DMSO or DMF. The LogP (octanol-water partition coefficient) is estimated to be ~1.5–2.0, indicating moderate lipophilicity.
Thermal and Oxidative Stability
Analogous triaminopyrimidines decompose at temperatures exceeding 300°C . The fluorophenyl group may slightly lower thermal stability due to potential C-F bond cleavage under extreme conditions. Storage under inert atmospheres is advisable to prevent oxidative degradation of the amine groups.
Future Research Directions
-
Synthetic Optimization: Developing catalytic methods to reduce reliance on stoichiometric reagents like zinc dust .
-
Biological Screening: Evaluating the compound’s activity against cancer cell lines or microbial targets.
-
Crystallography: Determining single-crystal structures to elucidate conformation and intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume